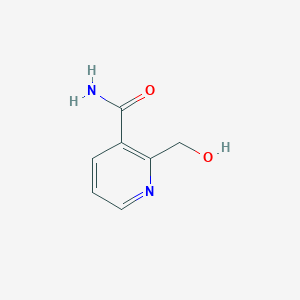

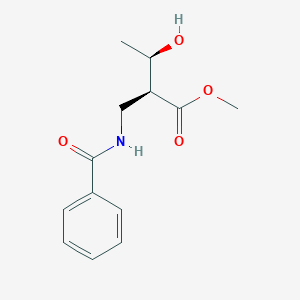

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate

Overview

Description

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a chemical compound that belongs to the class of beta-hydroxybutyrate derivatives. It is a chiral molecule that has a potential application in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is not fully understood. However, it has been suggested that the compound may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.

Biochemical And Physiological Effects

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective activities. The compound has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate in lab experiments is its potential use as a tool compound for studying the role of GABA receptors in the brain. However, one of the limitations is the lack of information on the compound's pharmacokinetic and pharmacodynamic properties, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. One direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety as a potential therapeutic agent. Another direction is to investigate the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel synthetic methods for (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate may lead to the discovery of new analogs with improved pharmacological properties.

Scientific Research Applications

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has potential applications in the field of medicinal chemistry. It has been reported to have anticonvulsant and neuroprotective activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN |

124044-13-9 |

|---|---|

Product Name |

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate |

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate |

InChI |

InChI=1S/C13H17NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,16)/t9-,11+/m1/s1 |

InChI Key |

ATBIFOORFZTUKF-KOLCDFICSA-N |

Isomeric SMILES |

C[C@H]([C@H](CNC(=O)C1=CC=CC=C1)C(=O)OC)O |

SMILES |

CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |

Canonical SMILES |

CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

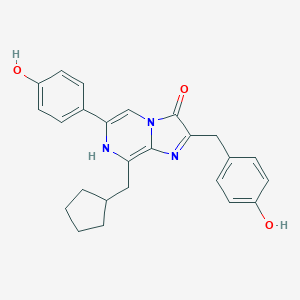

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)